molecular formula C9H9ClN2O2 B4056203 N-allyl-5-chloro-2-nitroaniline

N-allyl-5-chloro-2-nitroaniline

Cat. No.: B4056203
M. Wt: 212.63 g/mol
InChI Key: AEZKAJWHJLCNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-5-chloro-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an allyl group attached to the nitrogen atom, a chlorine atom at the fifth position, and a nitro group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5-chloro-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 5-chloro-2-nitroaniline. This intermediate is then subjected to an allylation reaction to introduce the allyl group. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the allylation can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and high-pressure reaction vessels may be employed to enhance the efficiency of the nitration and allylation steps. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-5-chloro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: m-Chloroperbenzoic acid or other peroxides.

Major Products

    Reduction: 5-chloro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Epoxides or aldehydes derived from the allyl group.

Scientific Research Applications

N-allyl-5-chloro-2-n

Properties

IUPAC Name

5-chloro-2-nitro-N-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h2-4,6,11H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZKAJWHJLCNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-5-chloro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-allyl-5-chloro-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-allyl-5-chloro-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-allyl-5-chloro-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-allyl-5-chloro-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-allyl-5-chloro-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.